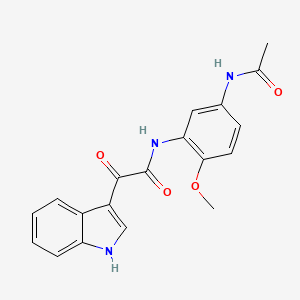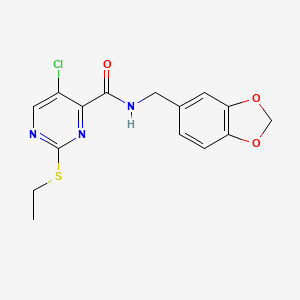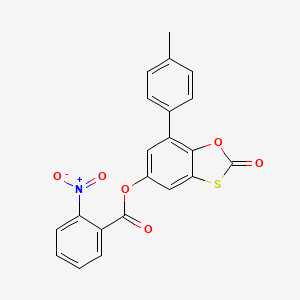
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both an indole and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis. One common route includes:
Starting Materials: 5-acetamido-2-methoxyaniline and indole-3-carboxylic acid.
Step 1: Protection of the amino group in 5-acetamido-2-methoxyaniline.
Step 2: Coupling reaction between the protected 5-acetamido-2-methoxyaniline and indole-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 3: Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance binding affinity through hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: vs. : The methoxy group is replaced with a hydroxyl group, which may alter its reactivity and binding properties.
This compound: vs. : The acetamido group is replaced with a propanamide group, potentially affecting its pharmacokinetic properties.
Uniqueness
This compound is unique due to the combination of its indole and acetamido groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-7-8-17(26-2)16(9-12)22-19(25)18(24)14-10-20-15-6-4-3-5-13(14)15/h3-10,20H,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
QPESSEZWEOLWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11417678.png)

![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417696.png)
![N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11417703.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417725.png)
![4-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B11417727.png)

![N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide](/img/structure/B11417746.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11417761.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417765.png)
